PI3Kα Isoform Selectivity: Serabelisib vs. Alpelisib vs. Copanlisib
Serabelisib exhibits >100-fold selectivity for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR . In recombinant kinase assays, serabelisib inhibited p110α with an IC50 of 1.8 nM, while requiring 330 nM, 1050 nM, and 420 nM for p110β, p110γ, and p110δ, respectively—representing >180-fold selectivity . In contrast, alpelisib, a clinically approved PI3Kα inhibitor, shows a 50-fold selectivity window (IC50 = 5 nM for p110α vs. 250 nM, 290 nM, 1200 nM for p110γ, p110δ, p110β) . Copanlisib, a pan-PI3K inhibitor, shows no meaningful selectivity, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, β, γ, and δ, respectively . The superior selectivity of serabelisib translates to reduced off-target PI3K isoform inhibition in cellular assays and is hypothesized to improve the therapeutic index [1].
| Evidence Dimension | Selectivity for PI3Kα over other class I PI3K isoforms and mTOR |
|---|---|
| Target Compound Data | PI3Kα IC50: 1.8–21 nM; >100-fold selectivity over β/γ/δ and mTOR; >180-fold selectivity in recombinant assays |
| Comparator Or Baseline | Alpelisib: PI3Kα IC50 5 nM, 50-fold selectivity over other isoforms; Copanlisib: PI3Kα IC50 0.5 nM, no isoform selectivity (IC50 ≤6.4 nM for all isoforms) |
| Quantified Difference | Serabelisib provides 2–3.6× higher selectivity window (≥100-fold) vs. alpelisib (50-fold); Copanlisib offers no isoform discrimination (≤13-fold difference across isoforms) |
| Conditions | Recombinant kinase assays (cell-free) and vendor-reported selectivity panels |
Why This Matters
Higher selectivity reduces confounding off-target PI3K isoform effects, enabling cleaner interpretation of PI3Kα-specific pharmacology and potentially reducing dose-limiting toxicities observed with pan-PI3K inhibitors.
- [1] National Cancer Institute Thesaurus. Serabelisib (Code C129742). View Source
